

# 2-propylcyclobutanone chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Propylcyclobutanone**

Cat. No.: **B12095275**

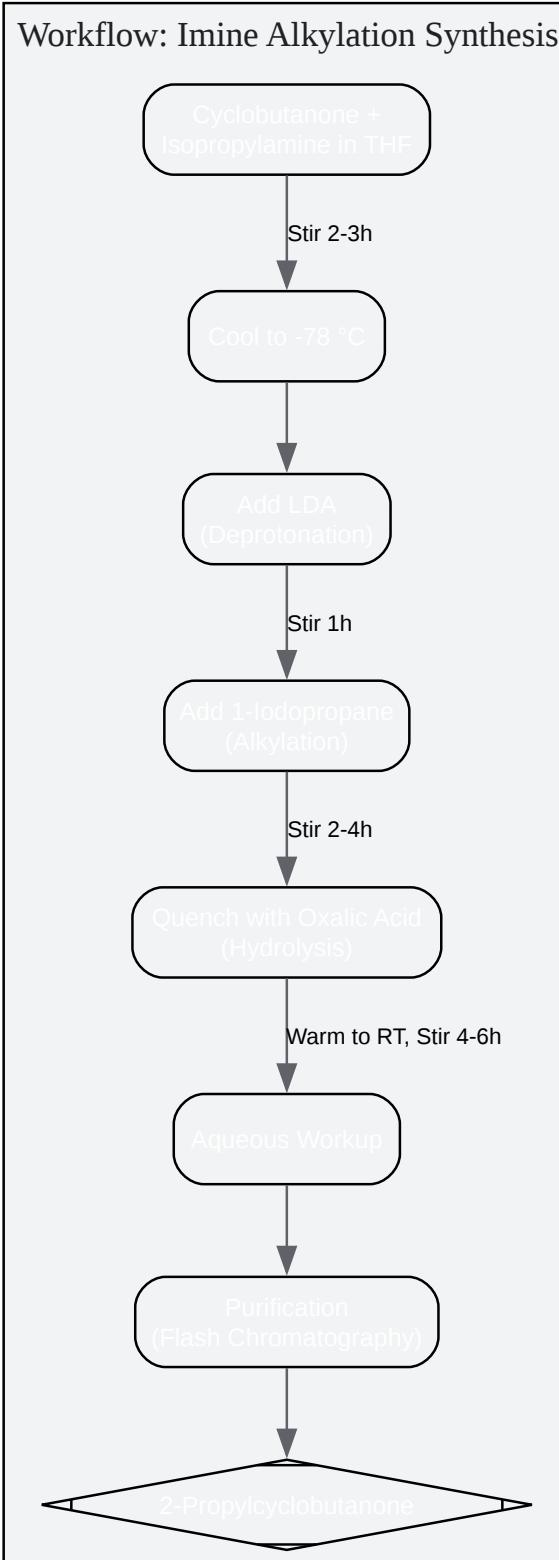
[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Propylcyclobutanone**

## Introduction

**2-Propylcyclobutanone**, with the chemical formula  $C_7H_{12}O$ , is a fascinating molecule for researchers in organic synthesis and analytical chemistry.<sup>[1]</sup> As a member of the 2-alkylcyclobutanone (2-ACB) family, it holds particular significance as a potential chemical marker for the detection of irradiated foodstuffs, a critical aspect of food safety and regulation.<sup>[2][3]</sup> The unique chemical behavior of this molecule is dictated by the interplay between the strained four-membered ring and the functionality of the ketone group. This inherent ring strain not only influences its spectroscopic signature but also imparts a heightened reactivity compared to its acyclic or larger-ring counterparts, making it a versatile synthetic intermediate.

This guide provides a comprehensive overview of the chemical properties of **2-propylcyclobutanone**, detailing its synthesis, predicted spectroscopic characteristics, and notable chemical reactions. The content herein is curated for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important cyclic ketone.


## Synthesis of 2-Propylcyclobutanone

The construction of the 2-substituted cyclobutanone motif can be approached through several synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and required purity. Efficient routes have been developed, particularly driven by the need for pure 2-ACB standards for analytical applications in food science.<sup>[4]</sup>

## Method 1: Alkylation of Cyclobutanone Imine (One-Pot Procedure)

A highly efficient and straightforward approach involves the *in situ* formation of a cyclobutanone imine, which is then deprotonated to form a nucleophilic enamine intermediate. This intermediate readily undergoes alkylation with an appropriate propyl halide, followed by hydrolysis to yield the target **2-propylcyclobutanone**. This method is advantageous due to its operational simplicity as a one-pot synthesis.<sup>[2]</sup>

- **Imine Formation:** To a solution of cyclobutanone (1.0 eq) in an appropriate aprotic solvent (e.g., THF) under an inert atmosphere ( $N_2$  or Ar), add isopropylamine (1.1 eq). Stir the mixture at room temperature for 2-3 hours to form N-(cyclobutylidene)isopropylamine.
- **Deprotonation:** Cool the reaction mixture to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise, ensuring the internal temperature remains below  $-70\text{ }^\circ\text{C}$ . Allow the resulting enamine solution to stir for 1 hour at this temperature.
- **Alkylation:** Add 1-iodopropane (or 1-bromopropane) (1.2 eq) to the cooled solution. Let the reaction stir at  $-78\text{ }^\circ\text{C}$  for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
- **Hydrolysis & Workup:** Quench the reaction by the slow addition of a saturated aqueous oxalic acid solution. Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours to ensure complete hydrolysis of the imine. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in *vacuo*. The crude product can be purified by flash column chromatography on silica gel to afford pure **2-propylcyclobutanone**.<sup>[2]</sup>



[Click to download full resolution via product page](#)

Caption: Diagram of the one-pot synthesis workflow.

## Method 2: Flow Synthesis via [2+2] Cycloaddition

For rapid and scalable synthesis, flow chemistry offers a compelling alternative. A recently developed method utilizes the [2+2] cycloaddition of a keteneiminium salt (formed in situ) with ethylene gas. This protocol is noted for its mild reaction conditions, broad functional group tolerance, and often excellent yields, making it particularly suitable for producing various 2-alkylcyclobutanones.

## Physical and Spectroscopic Properties

While experimental spectroscopic data for **2-propylcyclobutanone** is not widely available in public databases, its properties can be reliably predicted based on its structure and data from analogous compounds.

### Physical Properties

A summary of known and predicted physical properties is presented below.

| Property          | Value                            | Source          |
|-------------------|----------------------------------|-----------------|
| Molecular Formula | C <sub>7</sub> H <sub>12</sub> O | PubChem[1]      |
| Molecular Weight  | 112.17 g/mol                     | PubChem[1]      |
| IUPAC Name        | 2-propylcyclobutan-1-one         | PubChem[1]      |
| Boiling Point     | 73-75 °C (at 100 Torr)           | ChemicalBook[5] |
| Exact Mass        | 112.088815 Da                    | PubChem[1]      |
| XLogP3            | 1.5                              | PubChem[1]      |

### Predicted Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of cyclobutanone, 2-propylcyclohexanone, and acyclic propyl ketones.

- <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the ring protons due to their diastereotopic nature and coupling.

- ~3.0-3.5 ppm: A multiplet corresponding to the single proton at the  $\alpha$ -position (C2), deshielded by both the carbonyl group and the propyl substituent.
- ~1.8-2.8 ppm: A series of overlapping multiplets for the four protons on C3 and C4 of the cyclobutane ring.
- ~1.2-1.7 ppm: Multiplets for the two methylene protons of the propyl group ( $\text{CH}_2\text{CH}_2\text{CH}_3$ ).
- ~0.9 ppm: A triplet for the terminal methyl group ( $\text{CH}_3$ ) of the propyl chain.
- $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will be characterized by a significantly downfield signal for the carbonyl carbon.
- ~208-212 ppm: The carbonyl carbon (C=O), which is highly deshielded. This is consistent with values for butanone (209.3 ppm).[6]
- ~55-60 ppm: The substituted  $\alpha$ -carbon (C2).
- ~35-45 ppm: The unsubstituted  $\alpha$ -carbon (C4).
- ~20-30 ppm: The  $\beta$ -carbon of the ring (C3) and the first methylene of the propyl group.
- ~14 ppm: The terminal methyl carbon of the propyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of a strained cyclic ketone.
- ~1780-1795  $\text{cm}^{-1}$ : A strong, sharp absorption corresponding to the C=O stretching vibration. This frequency is significantly higher than that of a typical acyclic ketone (~1715  $\text{cm}^{-1}$ ) or a cyclohexanone (~1710  $\text{cm}^{-1}$ ) due to the increased ring strain of the four-membered ring.[7]
- ~2850-3000  $\text{cm}^{-1}$ : C-H stretching vibrations for the alkyl groups.
- Mass Spectrometry (MS): Electron ionization mass spectrometry is expected to yield a molecular ion peak and characteristic fragmentation patterns.
- $m/z = 112$ : The molecular ion peak ( $\text{M}^+$ ).

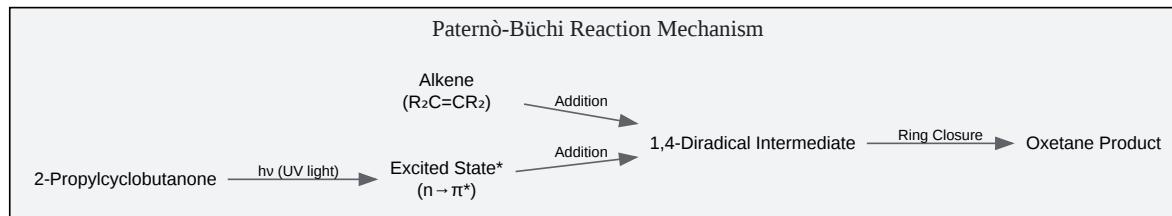
- m/z = 84: Loss of ethylene ( $\text{C}_2\text{H}_4$ ) via a characteristic [2+2] cycloreversion, a common pathway for cyclobutanones.
- m/z = 70: Loss of the propyl group ( $\bullet\text{C}_3\text{H}_7$ ).
- m/z = 69: McLafferty rearrangement, involving hydrogen transfer from the propyl chain to the carbonyl oxygen, followed by cleavage.
- m/z = 43: Propyl cation ( $[\text{C}_3\text{H}_7]^+$ ) or acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ).

## Chemical Reactivity

The chemistry of **2-propylcyclobutanone** is dominated by the high reactivity of the strained four-membered ring. This ring strain lowers the LUMO energy of the carbonyl group, making it more electrophilic and susceptible to reactions that can alleviate this strain.

## Ring-Opening Reactions

Under thermal or catalytic conditions, cyclobutanones can undergo ring-opening reactions to form more stable acyclic products. For instance, at elevated temperatures (~350 °C for the parent), cyclobutanone decomposes into ethylene and ketene via a [2+2] cycloelimination.<sup>[8]</sup> The pyrolysis of **2-propylcyclobutanone** would be expected to yield a mixture of products, including propene and ketene, or ethylene and 2-pentanone, depending on the cleavage pathway.


## Nucleophilic Addition

The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles. This reactivity is enhanced compared to less strained ketones like cyclohexanone. **2-Propylcyclobutanone** will readily react with Grignard reagents, organolithium compounds, and reducing agents (e.g.,  $\text{NaBH}_4$ ) to form the corresponding tertiary or secondary cyclobutanol.

## Photochemical Reactions: The Paternò-Büchi Reaction

Ketones are well-known to undergo photochemical [2+2] cycloaddition with alkenes to form four-membered oxetane rings, a transformation known as the Paternò-Büchi reaction. Upon UV irradiation, the carbonyl group of **2-propylcyclobutanone** can be excited to a singlet or triplet

state, which then adds to an alkene. The reaction proceeds through a 1,4-diradical intermediate, and its regioselectivity is governed by the stability of this intermediate.



[Click to download full resolution via product page](#)

Caption: Mechanism of the Paterno-Büchi reaction.

A study on the photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase was conducted by Carless and Lee, confirming its reactivity under these conditions.[\[8\]](#)

## Applications

The primary application for **2-propylcyclobutanone** and its long-chain homologs is in the field of food science. When foods containing fats (triglycerides) are treated with ionizing radiation for preservation, unique radiolytic products are formed. 2-Alkylcyclobutanones are generated by the radiation-induced cleavage and cyclization of fatty acids. Because 2-ACBs are not found naturally in foods and are stable during storage, their presence is a unique and reliable indicator that the food has been irradiated.[\[9\]](#)[\[10\]](#) Gas chromatography-mass spectrometry (GC-MS) is the standard method for detecting these marker compounds in food samples.[\[2\]](#) The availability of pure synthetic standards, such as **2-propylcyclobutanone**, is therefore essential for the calibration and validation of these analytical methods.[\[4\]](#)

## Conclusion

**2-Propylcyclobutanone** is a molecule of significant interest due to its unique structural features and its important role as an analytical marker. Its chemistry is characterized by the high reactivity of its strained ketone functionality, which enables a variety of transformations

including ring-opening, nucleophilic addition, and photochemical reactions. While detailed experimental data for this specific compound is sparse, its properties can be confidently predicted from well-studied analogs. Continued research into efficient synthetic methods and the reactivity of 2-ACBs will further solidify their importance in both synthetic organic chemistry and the analytical verification of food processing standards.

## References

- Carless, H. A. J., & Lee, E. K. C. (1972). Photolysis and pyrolysis of 2-n-propylcyclobutanone in the gas phase. *Journal of the American Chemical Society*. [\[Link\]](#)
- Gadgil, P., Smith, J. S., Hachmeister, K. A., & Kropf, D. H. (2002). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. *Journal of Agricultural and Food Chemistry*, 50(19), 5739-5743. [\[Link\]](#)
- Mörsel, J.-T., & Schmiedl, D. (1994). Determination of 2-alkylcyclobutanone using fluorescent labelling. *Fresenius' Journal of Analytical Chemistry*, 349(7), 538-541. [\[Link\]](#)
- Marchioni, E., Raul, F., & Miesch, M. (2004). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. *Stewart Postharvest Review*, 1(5), 1-6. [\[Link\]](#)
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15877745, **2-Propylcyclobutanone**.
- PubChem. (n.d.). Compound Summary: Cyclohexanone, 2-propyl-.
- SpectraBase. (n.d.). 2-Isopropylcyclobutanone. Wiley-VCH.
- Boyd, D. R., Crone, A. V. J., Hamilton, J. T. G., Hand, M. V., Stevenson, M. H., & Stevenson, P. J. (1991). Synthesis, characterization, and potential use of 2-dodecylcyclobutanone as a marker for irradiated chicken. *Journal of Agricultural and Food Chemistry*, 39(4), 789-792. [\[Link\]](#)
- PubChem. (n.d.). Compound Summary: 2-Propylcyclopentanone.
- Jo, Y., Lee, J. I., Lee, J., Kwon, J. H., & Byun, M. W. (2008). Characteristic hydrocarbons and 2-alkylcyclobutanones for detecting gamma-irradiated sesame seeds after steaming, roasting, and oil extraction. *Journal of Agricultural and Food Chemistry*, 56(21), 10391-10395. [\[Link\]](#)
- SpectraBase. (n.d.). Cyclopentanone, 2-propyl-. Wiley-VCH.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-propyl-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Isopropylcyclobutane. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone.
- National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. In NIST Chemistry WebBook.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Propylcyclobutanone | C7H12O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. Characteristic hydrocarbons and 2-alkylcyclobutanones for detecting gamma-irradiated sesame seeds after steaming, roasting, and oil extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Propylcyclobutanone | 34995-23-8 [chemicalbook.com]
- 6. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Cyclobutanone(1191-95-3) IR Spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [2-propylcyclobutanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12095275#2-propylcyclobutanone-chemical-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)